

Selectivity Profiles of 3,3-Dimethylmorpholine Substituted Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: 4-(2-bromoethyl)-3,3-dimethylmorpholine

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Executive Summary & Structural Rationale

The morpholine moiety is a "privileged scaffold" in kinase inhibition, frequently functioning as the hinge-binding motif that interacts with the backbone amide of a conserved valine residue (e.g., Val851 in PI3K

, Val2240 in mTOR).[1] However, unsubstituted morpholine often suffers from poor isoform selectivity (pan-PI3K inhibition) and metabolic liability at the

-carbon positions.

The 3,3-Dimethyl Strategy: Introducing a gem-dimethyl group at the 3-position of the morpholine ring is a precision engineering tactic designed to:

- **Induce Isoform Selectivity:** The added steric bulk creates a "clash" with non-target isoforms that have shallower hinge pockets, while targets like mTOR (which possesses a deeper pocket due to specific amino acid differences) can accommodate the bulk.
- **Modulate Metabolic Stability:** The gem-dimethyl group blocks metabolic oxidation at the 3-position, although it can inadvertently shift metabolic liability to the 5- or 6-positions or increase lipophilicity (), making the molecule a substrate for specific CYPs (e.g., CYP1A1).

Structural Comparison of Morpholine Variants

Variant	Structure Description	Key Characteristic	Typical Application
Morpholine (M0)	Unsubstituted	High potency, Low selectivity	Pan-PI3K inhibitors (e.g., ZSTK474)
3-Methylmorpholine (M1/M2)	Single methyl (Chiral)	Moderate selectivity, Balanced properties	ATR inhibitors (e.g., Ceralasertib/AZD6738)
3,3-Dimethylmorpholine (M3)	Gem-dimethyl	High steric demand, Distinct selectivity profile	mTOR selective probes, GAK inhibitors
3,5-Dimethylmorpholine (M5)	Cis-dimethyl (Bridged-like)	Optimal metabolic stability, High selectivity	CNS-penetrant mTOR inhibitors (e.g., PQR626)

Comparative Selectivity Profiling

The following data synthesizes Structure-Activity Relationship (SAR) studies involving Triazine and Pyrimido-pyrrolo-oxazine scaffolds. The data highlights how 3,3-dimethyl substitution shifts the selectivity window compared to other analogs.

Case Study: mTOR vs. PI3K Selectivity

Data Source: Derived from SAR studies on PQR scaffolds (Beaufils et al., 2017; Borsari et al., 2019).

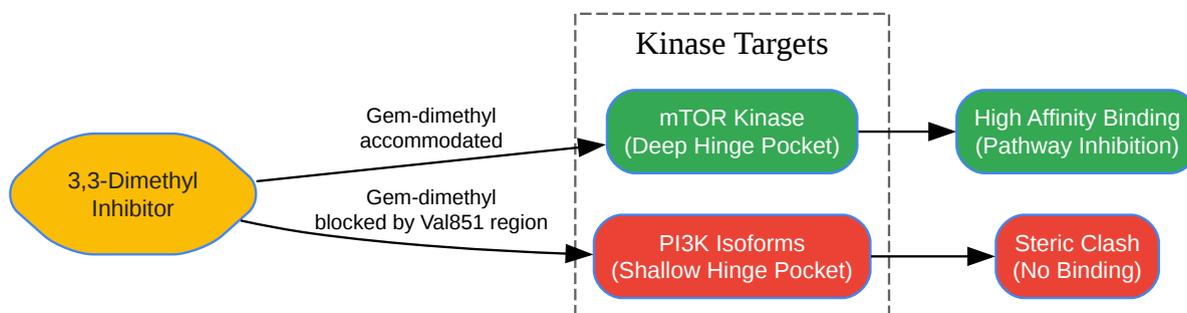
Compound Variant	Morpholine Substitution	mTOR (nM)	PI3K (nM)	Selectivity Fold (mTOR/PI3K)	Cellular Potency (pS6 IC ₅₀)
Ref (Unsub)	None	24	76	3x	< 100 nM
Analog A	(R)-3-Methyl	9.1	432	47x	~60 nM
Analog B	3,3-Dimethyl	4.7	>1000	>200x	< 50 nM
Analog C	(3R,5S)-3,5-Dimethyl	3.6	290	80x	~150 nM

Analysis:

- **Potency Retention:** The 3,3-dimethyl analog (Analog B) retains single-digit nanomolar potency against mTOR, proving that the deep ATP pocket of mTOR tolerates the gem-dimethyl bulk.
- **Selectivity Spike:** It achieves superior selectivity (>200x) compared to the 3,5-dimethyl analog. The steric bulk at the 3-position likely clashes with the narrower hinge region of PI3K more effectively than the distributed bulk of the 3,5-isomer.
- **Cellular Disconnect:** While biochemical potency is high, cellular permeability can sometimes be compromised by the increased lipophilicity of the gem-dimethyl group unless balanced by polar moieties elsewhere.

Pathway Visualization: Mechanism of Selectivity

The diagram below illustrates how steric hindrance at the hinge region filters out off-targets.



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Caption: Schematic of steric exclusion. The 3,3-dimethyl moiety fits the larger mTOR ATP pocket but clashes with the restricted PI3K active site.

Metabolic Stability & Liabilities[1][4][5][6]

While 3,3-dimethyl substitution is often employed to block metabolism, experimental data reveals a nuanced reality. It does not always guarantee superior stability compared to bridged or 3,5-dimethyl systems.

The CYP1A1 Liability

In specific scaffolds (e.g., Triazine-based mTOR inhibitors), 3,3-dimethylmorpholine derivatives have shown unexpected instability in human hepatocytes compared to their 3,5-dimethyl counterparts.

- Mechanism: The gem-dimethyl group increases lipophilicity (), which can increase affinity for CYP1A1.
- Metabolic Soft Spot: While the 3-position is blocked, the unsubstituted 5- and 6-positions remain vulnerable to oxidation.
- Comparative Data:
 - 3,3-Dimethyl Analog: < 2% remaining after 60 min (Human Hepatocytes).
 - 3,5-Dimethyl Analog (PQR626): ~45% remaining after 60 min.

Recommendation: When using 3,3-dimethylmorpholine, it is critical to pair it with polar groups on the scaffold to lower overall

or to block the 6-position if metabolic liability is observed.

Experimental Protocols

To validate the performance of a 3,3-dimethylmorpholine inhibitor, the following self-validating protocols are recommended.

Protocol A: Differential Kinase Binding Assay (FRET-based)

Objective: To quantify the selectivity shift induced by the 3,3-dimethyl group.

- Reagents: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or equivalent.
 - Tracers: Kinase Tracer 178 (for PI3K), Tracer 314 (for mTOR).
 - Antibodies: Eu-anti-GST (for PI3K), Eu-anti-His (for mTOR).
- Preparation:
 - Prepare 3x serial dilutions of the 3,3-dimethyl inhibitor and a Morpholine control (e.g., ZSTK474) in DMSO.
 - Dilute kinases to 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Reaction:
 - Add 5 L of inhibitor + 5 L of Kinase/Antibody mix + 5 L of Tracer to a 384-well white plate.

- Incubate for 60 minutes at Room Temperature (RT) in the dark.
- Detection:
 - Read TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm).
- Validation:
 - Calculate
 $\frac{[1][2][3][4][5][6]}{[1][2][3][4][5][6]}$
 - Pass Criteria: The 3,3-dimethyl compound must show >50-fold shift in
between mTOR and PI3K
to confirm steric selectivity.

Protocol B: Metabolic Stability (Microsomal)

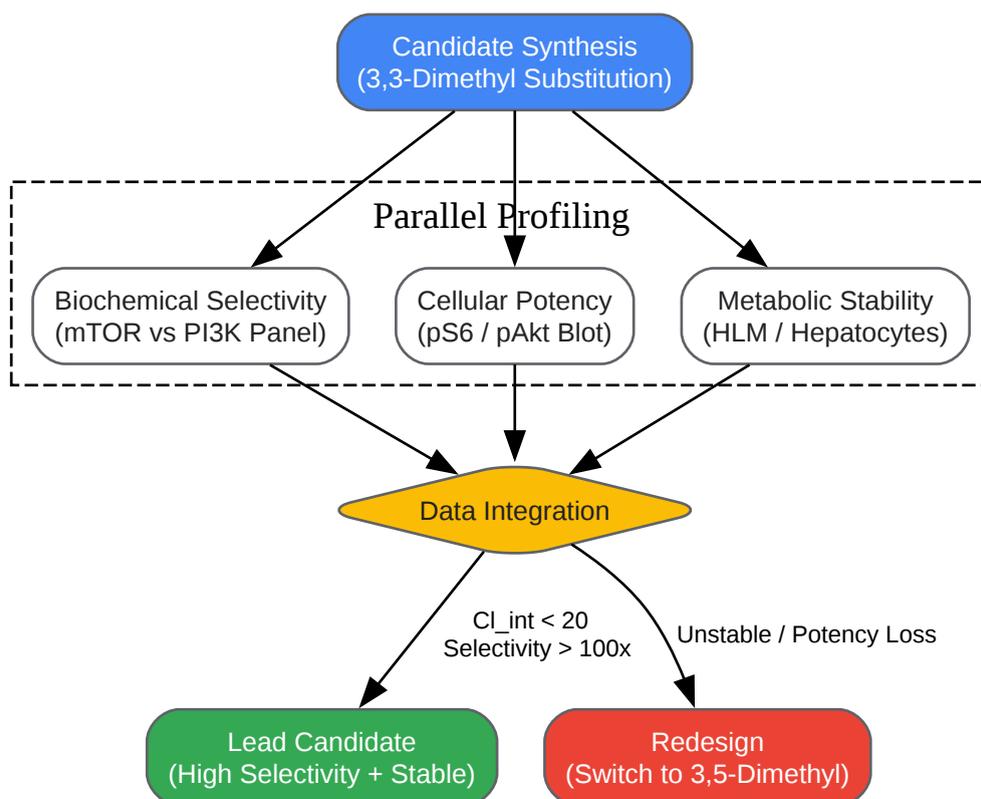
Objective: To assess the vulnerability of the unblocked morpholine positions.

- System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
- Reaction Mix:
 - Test Compound: 1
M final concentration.
 - Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
- Workflow:
 - Pre-incubate compound with HLM for 5 min at 37°C.
 - Initiate with NADPH.
 - Sample at

min.

- Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
- Analysis:
 - Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
 - Plot
vs. time to calculate intrinsic clearance ().

Workflow Diagram: Profiling Pipeline



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Caption: Decision tree for evaluating 3,3-dimethylmorpholine candidates. Metabolic stability is the critical "Go/No-Go" gate.

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